N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a naphthyl group and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-(naphthalen-2-yl)ethylamine with propargyl bromide to form the intermediate compound, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yl acetic acid derivatives, while reduction can produce saturated piperidine derivatives.
Scientific Research Applications
N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-2-yl-ethylamine: A simpler compound with a similar naphthyl group but lacking the piperidine and propynyl groups.
2-(2-Naphthyl)ethylamine hydrochloride: Another related compound with a naphthyl group and an ethylamine moiety.
Uniqueness
N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a naphthyl group, and a propynyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Properties
IUPAC Name |
N-(2-naphthalen-2-ylethyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-2-13-23-14-10-19(11-15-23)21(24)22-12-9-17-7-8-18-5-3-4-6-20(18)16-17/h1,3-8,16,19H,9-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPGFVQRYFJDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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